molecular formula C12H12FNO B358740 (4-Fluoro-benzyl)-furan-2-ylmethyl-amine CAS No. 321973-03-9

(4-Fluoro-benzyl)-furan-2-ylmethyl-amine

Cat. No.: B358740
CAS No.: 321973-03-9
M. Wt: 205.23g/mol
InChI Key: VAXZXWGDPANWJJ-UHFFFAOYSA-N
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Description

(4-Fluoro-benzyl)-furan-2-ylmethyl-amine is an organic compound that features a furan ring substituted with a 4-fluorobenzyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine typically involves the reaction of 4-fluorobenzyl bromide with furan-2-ylmethylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-furan-2-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Fluoro-benzyl)-furan-2-ylmethyl-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzyl bromide
  • 4-Fluorobenzyl alcohol
  • 4-Fluorobenzylamine

Uniqueness

(4-Fluoro-benzyl)-furan-2-ylmethyl-amine is unique due to the presence of both a furan ring and a fluorobenzyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h1-7,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXZXWGDPANWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327130
Record name 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665207
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321973-03-9
Record name 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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